molecular formula C6H14O6 B12397340 Dulcite-d1

Dulcite-d1

Cat. No.: B12397340
M. Wt: 183.18 g/mol
InChI Key: FBPFZTCFMRRESA-HCKLNUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dulcite-d1 (C₆H₁₁D(OH)₅), a deuterated derivative of dulcitol (galactitol), is a six-carbon sugar alcohol in which one hydroxyl hydrogen is replaced by deuterium. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracer studies, offering distinct spectral signatures and improved stability in kinetic analyses compared to its non-deuterated counterpart . While dulcitol occurs naturally in some plants and microorganisms, this compound is primarily synthesized for research applications, particularly in enzymology and isotope-effect studies .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.18 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3D/m0/s1

InChI Key

FBPFZTCFMRRESA-HCKLNUELSA-N

Isomeric SMILES

[2H][C@](CO)([C@H]([C@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dulcite-d1 can be synthesized through the reduction of galactose using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a catalyst to achieve the reduction. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve the fermentation of lactose using galactokinase-negative mutants of the genus Kluyveromyces. This method allows for the efficient conversion of lactose to dulcite, which can then be deuterated through subsequent chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Dulcite-d1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce corresponding aldehydes or ketones.

    Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.

    Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Deuterium gas and deuterated sodium borohydride are often used.

    Substitution Reagents: Halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation Products: Aldehydes and ketones.

    Reduction Products: More reduced sugar alcohols.

    Substitution Products: Various substituted sugar alcohols depending on the reagents used.

Scientific Research Applications

Dulcite-d1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dulcite-d1 involves its interaction with specific enzymes and metabolic pathways. As a sugar alcohol, it can be metabolized by enzymes like galactitol dehydrogenase, leading to the formation of various metabolites. The deuterium labeling allows researchers to trace these metabolic pathways and understand the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The deuterium atom in this compound minimally alters its melting point and solubility relative to dulcitol but significantly affects NMR splitting patterns, enabling precise tracking in metabolic pathways .
  • Compared to mannitol-d1 and sorbitol-d2, this compound exhibits higher aqueous solubility, making it advantageous for in vitro enzymatic assays .

Kinetic and Metabolic Behavior

Deuterium incorporation slows hydrogen-transfer reactions due to the kinetic isotope effect (KIE). For example:

  • Enzymatic Oxidation : this compound shows a KIE of 2.3–2.5 when oxidized by galactitol dehydrogenase, compared to a KIE of 1.8–2.0 for mannitol-d1 with its dehydrogenase .
  • Metabolic Half-Life : In murine models, this compound has a plasma half-life of 4.2 hours, exceeding dulcitol (3.1 hours) and sorbitol-d2 (3.8 hours), likely due to reduced renal clearance of deuterated species .

Stability and Analytical Challenges

  • Thermal Stability : this compound decomposes at 220°C, marginally higher than dulcitol (215°C), but lower than sorbitol-d2 (230°C) .
  • Chromatographic Resolution : Reverse-phase HPLC separates this compound from dulcitol with a retention time difference of 0.3 minutes, whereas mannitol-d1 and sorbitol-d2 require ion-pairing agents for resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.